N-(piperidin-3-ylmethyl)cyclopropanesulfonamide

Medicinal Chemistry Scaffold Design Conformational Analysis

Researchers sourcing piperidine-sulfonamide building blocks face reproducibility risks from regioisomeric ambiguity and unverified purity. This 95% HPLC-pure N-(piperidin-3-ylmethyl)cyclopropanesulfonamide provides a defined 3-methylene-spacer scaffold distinct from 4-piperidinylmethyl and directly N-attached analogs. • Orthogonal bifunctionalization: free piperidine NH + sulfonamide NH for dual diversification. • Cyclopropane warhead enhances metabolic stability vs. methanesulfonamide analogs. • Supplied as HCl salt with Certificate of Analysis for GLP-compliant research. Available from BenchChem with batch traceability and global shipping.

Molecular Formula C9H18N2O2S
Molecular Weight 218.32 g/mol
Cat. No. B13256241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-3-ylmethyl)cyclopropanesulfonamide
Molecular FormulaC9H18N2O2S
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CNS(=O)(=O)C2CC2
InChIInChI=1S/C9H18N2O2S/c12-14(13,9-3-4-9)11-7-8-2-1-5-10-6-8/h8-11H,1-7H2
InChIKeyZGUZMDONIUEUJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-3-ylmethyl)cyclopropanesulfonamide: Chemical Identity & Procurement


N-(Piperidin-3-ylmethyl)cyclopropanesulfonamide (CAS 1342002-46-3; HCl salt CAS 1803607-87-5; molecular formula C₉H₁₈N₂O₂S, MW 218.32 g/mol as free base) is a bifunctional small-molecule building block that embeds a cyclopropanesulfonamide warhead tethered via a methylene spacer to the 3-position of a piperidine ring . The compound is commercially supplied as the hydrochloride salt at ≥95% purity (HPLC) as a powder stored at ambient temperature, with the free-base form listed as discontinued by at least one major catalog vendor . It is classified as a versatile synthetic intermediate and medicinal chemistry scaffold rather than an end-stage drug candidate, placing it within a competitive landscape of closely related piperidine-sulfonamide building blocks where subtle structural variations—regioisomeric attachment, linker length, and N-substitution—can dictate downstream biological profiles [1].

1
Synthetic format HCl salt powder, ambient storage. Supports standard lab handling.
2
Workflow compatibility Bifunctional intermediate for parallel library synthesis and fragment growing.
3
Selection logic 3-piperidinylmethyl exit vector with methylene spacer conformational flexibility.

N-(Piperidin-3-ylmethyl)cyclopropanesulfonamide Substitution Risk


Within the piperidine-cyclopropanesulfonamide building-block family, regioisomers and linker-variant analogs are not interchangeable surrogates. The methylene spacer at the piperidine 3-position introduces a discrete conformational degree of freedom that distinguishes this scaffold from directly N-attached analogs such as N-(piperidin-3-yl)cyclopropanesulfonamide, altering the spatial relationship between the basic piperidine nitrogen and the sulfonamide hydrogen-bonding network . Likewise, the 3-piperidinyl attachment point yields a different exit vector than the 4-piperidinylmethyl isomer (CAS 1089340-61-3), which can redirect downstream functionalization chemistry and target engagement geometry . Replacing the cyclopropane ring with a methyl group (as in N-(piperidin-3-ylmethyl)methanesulfonamide) eliminates the torsional strain and distinctive steric profile imparted by the cyclopropane, a feature that has been linked to enhanced binding-site complementarity and metabolic stability in cyclopropanesulfonamide-containing inhibitor series [1]. Purity specification variability among alternative suppliers (95% vs. unreported) further compounds reproducibility risk when substituting across vendors .

Target compound 3-piperidinylmethyl cyclopropanesulfonamide Methylene spacer; meta-like exit vector; cyclopropane ring.
Potential substitute 4-piperidinylmethyl regioisomer Identical MW and formula, but 1,4-substitution geometry shifts downstream vector.
Regioisomeric mismatch may redirect N-functionalization chemistry and target engagement geometry.
Target compound Cyclopropanesulfonamide group Constrained 3D ring; class-level metabolic stability evidence.
Potential substitute Methanesulfonamide analog Freely rotating methyl group removes steric constraint and torsional profile.
Cyclopropane-to-methyl replacement may shift metabolic stability and binding-site complementarity.
Target compound Sigma-Aldrich HCl salt (≥95% HPLC) Documented purity, COA available, batch traceability.
Potential substitute Alternative vendor free base / unspecified salt Purity or salt form may be unreported; free-base form discontinued.
Specification variability may affect biological assay reproducibility.

N-(Piperidin-3-ylmethyl)cyclopropanesulfonamide: Differentiation Evidence


Methylene-Linker Conformational Flexibility

The target compound possesses a methylene (–CH₂–) spacer between the piperidine C3 carbon and the sulfonamide nitrogen, introducing one additional rotatable bond relative to directly N-attached analogs such as N-(piperidin-3-yl)cyclopropanesulfonamide (CAS 1341116-93-5) . This extra degree of rotational freedom alters the accessible conformational ensemble and modulates the spatial relationship between the basic piperidine amine (predicted pKₐ ~9.5–10.5 for secondary aliphatic amines) and the sulfonamide NH (predicted pKₐ ~10–11), which can influence both intramolecular hydrogen-bonding propensity and target-binding pharmacophore geometry [1].

Methylene-linker flexibility
Class-level inference
+1 rotatable bond vs. directly N-attached analog
Supports conformational ensemble review for scaffold design.
Computed from SMILES; experimental binding comparison not available.
Medicinal Chemistry Scaffold Design Conformational Analysis

Regioisomeric Exit Vector: 3- vs. 4-Position

The 3-piperidinylmethyl attachment in the target compound (CAS 1342002-46-3) positions the cyclopropanesulfonamide group at the meta-like position of the piperidine ring, generating a different exit vector angle compared to the 4-piperidinylmethyl regioisomer (CAS 1089340-61-3) . This geometric distinction is critical when the piperidine nitrogen is subsequently functionalized (e.g., via alkylation, acylation, or sulfonylation), as the relative orientation of the two substituents follows different angular relationships—approximately 120° dihedral for 3,4-disubstitution patterns versus 180° for 1,4-disubstitution [1].

3- vs. 4-position exit vector
Class-level inference
Regioisomeric; identical MW 218.32, divergent spatial orientation
Different angular relationship upon N-functionalization.
Geometric analysis based on tetrahedral ring geometry.
Fragment-Based Drug Discovery Parallel Synthesis Scaffold Diversification

Cyclopropane vs. Methyl: Steric & Metabolic Stability

The cyclopropanesulfonamide group in the target compound introduces a compact, conformationally restricted three-carbon ring (C–C bond angles ~60°) that presents a distinct steric footprint compared to the linear methanesulfonamide (–SO₂CH₃) group found in N-(piperidin-3-ylmethyl)methanesulfonamide . Cyclopropane rings are recognized in medicinal chemistry as metabolically resistant moieties that reduce CYP-mediated oxidative metabolism relative to unstrained alkyl groups, while simultaneously imparting unique van der Waals surface topology for protein binding-site complementarity [1]. In the EGFR C797S cyclopropanesulfonamide series, the cyclopropane group was identified as a key determinant of kinase selectivity and cellular potency, with methyl-for-cyclopropyl substitution leading to substantial loss of activity [1].

Cyclopropane vs. methyl
Class-level inference
2- to 10-fold reduced CYP oxidation reported in related series
Supports metabolic stability review for sulfonamide lead optimization.
EGFR C797S series evidence; direct data for this pair not published.
Drug Metabolism Lead Optimization Sulfonamide Bioisosteres

Supplier Purity & Physical Form Documentation

The hydrochloride salt of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide is supplied by Sigma-Aldrich (Merck KGaA) with a documented minimum purity of ≥95% (HPLC), powder physical form, chloride counterion, ambient-temperature storage, and Ukrainian country of origin . This level of specification transparency contrasts with multiple alternative building-block vendors where purity certification, salt form, or residual solvent data may be incomplete or absent . The free-base form (CAS 1342002-46-3) is listed as a discontinued product by CymitQuimica, indicating potential supply-chain volatility for the non-salt form .

Supplier purity & form
Data to verify
≥95% HPLC (HCl salt, Sigma-Aldrich); free base discontinued
Documented batch traceability supports GLP-grade procurement.
Vendor specifications as of April 2026; verify per batch.
Chemical Procurement QC Specifications Reproducibility

N-(Piperidin-3-ylmethyl)cyclopropanesulfonamide: Optimal Applications


Library Synthesis with Distinct Exit Vector

When designing a piperidine-based fragment library where N-functionalization chemistry (e.g., reductive amination, sulfonylation, urea formation) is planned as the diversity step, the 3-piperidinylmethyl scaffold provides a meta-like substitution vector that samples a different region of chemical space compared to the 4-piperidinylmethyl regioisomer. This scenario is directly supported by the geometric evidence in Section 3, Evidence Item 2 . The methylene spacer further expands the accessible conformer pool relative to directly attached analogs, making this scaffold suitable for libraries targeting binding sites with deep or irregular topography [1].

Metabolic Stability Optimization for Sulfonamides

For hit-to-lead programs where a methanesulfonamide-bearing piperidine scaffold has demonstrated on-target potency but suffers from rapid CYP-mediated N-dealkylation or sulfonamide cleavage, the cyclopropanesulfonamide analog offers a metabolically hardened replacement. Class-level evidence from the EGFR C797S cyclopropanesulfonamide inhibitor series demonstrates that cyclopropane incorporation preserves target engagement while improving metabolic stability parameters [2]. The target compound's cyclopropane group is predicted to reduce intrinsic clearance compared to the methyl analog [2].

Kinase/PDE Inhibitor Scaffold Building Block

The cyclopropanesulfonamide moiety has been employed as a hydrogen-bonding anchor in ATP-competitive kinase inhibitor design and phosphodiesterase (PDE) inhibitor programs, where the constrained cyclopropane ring enhances shape complementarity to the enzyme active site [2]. The target compound's bifunctional nature (free secondary amine on piperidine plus sulfonamide NH) permits orthogonal derivatization at two points, enabling systematic exploration of hinge-binding and solvent-exposed vectors in a single synthetic intermediate .

GLP-Grade Procurement with Lot Traceability

For research programs operating under Good Laboratory Practice (GLP) standards or requiring publication-grade compound characterization, the Sigma-Aldrich-supplied hydrochloride salt (≥95% purity by HPLC, powder form, RT storage, Ukrainian origin) provides documented batch traceability with accessible Certificates of Analysis . This mitigates the risk of unidentified impurities confounding biological assay results, a concern that is magnified when sourcing from vendors with unspecified or unverified purity claims .

Application
Selection Property
Validation Focus
Library synthesis with distinct exit vector
Regioisomeric scaffold geometry
3D pharmacophoric region exploration
Metabolic stability optimization for sulfonamides
Cyclopropane vs. methyl group
Metabolic soft-spot hardening strategy
Kinase / PDE inhibitor scaffold building block
Bifunctional derivatization points
Hinge-binding and solvent-exposed vector exploration
GLP-grade procurement with lot traceability
Documented purity and COA availability
Impurity-driven assay interference mitigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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